molecular formula C23H28N2O2 B2465701 2,4,6-trimethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946372-28-7

2,4,6-trimethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B2465701
CAS No.: 946372-28-7
M. Wt: 364.489
InChI Key: MTYUTAYWBWSVMU-UHFFFAOYSA-N
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Description

The compound 2,4,6-trimethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a benzamide derivative featuring a tetrahydroquinolin scaffold substituted with a 2-methylpropyl group at the 1-position and a 2,4,6-trimethylbenzamide moiety at the 6-position.

Properties

IUPAC Name

2,4,6-trimethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c1-14(2)13-25-20-8-7-19(12-18(20)6-9-21(25)26)24-23(27)22-16(4)10-15(3)11-17(22)5/h7-8,10-12,14H,6,9,13H2,1-5H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYUTAYWBWSVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydroquinoline ring, followed by the introduction of the benzamide group and the methyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Structural Characteristics

The compound features:

  • A trimethyl-substituted benzene ring .
  • A tetrahydroquinoline unit substituted with a 2-methylpropyl group .

These structural characteristics may enhance its pharmacological properties compared to simpler analogs, potentially leading to novel therapeutic agents.

Pharmacological Potential

  • Pain Management and Neuropharmacology :
    The compound's structure indicates potential efficacy in pain relief and neuropharmacological applications. Its interaction with neurotransmitter systems could be explored for developing analgesics or neuroprotective agents.
  • Antimicrobial Activity :
    Similar compounds have shown significant antimicrobial properties against various pathogens. Research into the antimicrobial efficacy of this compound could yield valuable insights into its potential as a therapeutic agent against bacterial and fungal infections .
  • Acetylcholinesterase Inhibition :
    Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. This suggests that 2,4,6-trimethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide may also exhibit similar inhibitory effects, warranting investigation as a potential treatment for cognitive decline associated with neurodegenerative diseases .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial. Key areas of focus include:

  • Binding Affinity : Investigating the compound's affinity for specific receptors or enzymes.
  • Mechanism of Action : Elucidating the biochemical pathways influenced by the compound.

Antimicrobial Studies

Recent studies have highlighted the antimicrobial activity of related compounds against various microorganisms. For instance:

  • Compounds exhibiting strong antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa suggest that derivatives of the target compound could also possess similar properties .

Neuropharmacological Research

Research focusing on acetylcholinesterase inhibitors has shown promising results for compounds similar to this compound. For example:

  • A study demonstrated that certain derivatives significantly inhibited acetylcholinesterase activity, indicating potential therapeutic applications for Alzheimer's disease treatment .

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Applications Reference
2,4,6-Trimethyl-N-[1-(2-methylpropyl)-2-oxo-tetrahydroquinolin-6-yl]benzamide C23H28N2O3* ~380.48 (calc.) 2,4,6-Trimethylbenzamide; 2-methylpropyl Hypothesized: CNS modulation Inferred
(S)-35 (Thiophene-2-carboximidamide dihydrochloride) C21H29N4S·2HCl 369.2 (free base) Thiophene-2-carboximidamide; pyrrolidine Experimental pharmaceutical candidate
Ispinesib Mesylate C30H33ClN4O2·CH4O3S 613.20 4-Methylbenzamide; benzyl-chloroquinazoline Antiepileptic, kinesin inhibitor
BG15335 (Enamine Ltd) C23H28N2O3 380.48 4-Methoxyphenylpropanamide Undisclosed (building block)

*Calculated based on structural components.

Substituent-Driven Pharmacological Profiles
  • Benzamide vs. Thiophene-Carboximidamide : The target compound’s 2,4,6-trimethylbenzamide group enhances lipophilicity compared to the thiophene-carboximidamide in (S)-35 . This difference may influence blood-brain barrier penetration, making the former more suitable for CNS targets.
  • Tetrahydroquinolin Core: The 2-methylpropyl substituent at the 1-position is conserved across analogs (e.g., BG15335 ), suggesting its role in stabilizing hydrophobic interactions with biological targets.

Analytical and Pharmacokinetic Considerations

  • Spectroscopic Data : (S)-35 was characterized via 1H NMR and HRMS , whereas the target compound’s analytical data (e.g., HPLC purity, optical rotation) remain unreported, indicating a research gap.
  • Molecular Weight and Lipophilicity : The target compound’s molecular weight (~380.48) aligns with BG15335, suggesting similar pharmacokinetic profiles, but the 2,4,6-trimethyl substitution may increase metabolic stability compared to BG15335’s 4-methoxyphenyl group .

Biological Activity

2,4,6-trimethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound that features a unique structural arrangement combining a trimethyl-substituted benzene ring with a tetrahydroquinoline derivative. This configuration suggests significant potential for various biological activities, particularly in pharmacology. This article reviews the biological activity of this compound based on existing literature and preliminary studies.

Structural Characteristics

The compound's structure can be broken down into two primary components:

  • Benzamide Moiety : Characterized by a benzene ring substituted with three methyl groups.
  • Tetrahydroquinoline Unit : A bicyclic structure that includes a carbonyl group and a 2-methylpropyl substituent.

This structural complexity may enhance its interaction with biological targets compared to simpler analogs.

Antinociceptive Properties

Preliminary studies indicate that compounds similar to this compound exhibit antinociceptive effects , suggesting potential applications in pain management. Research has shown that derivatives of this compound class can alleviate both nociceptive and neuropathic pain through various mechanisms, including modulation of pain pathways and inflammatory responses.

Anticancer Activity

There is growing interest in the anticancer potential of this compound. Some derivatives have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as:

  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from dividing and proliferating.

These properties make the compound a candidate for further investigation as a potential chemotherapeutic agent .

In Vitro Studies

In vitro studies are crucial for understanding the biological activity of this compound. For instance:

  • Cell Viability Assays : These assays have been employed to evaluate the cytotoxic effects of the compound on various cancer cell lines.
  • Mechanistic Studies : Investigations into how the compound affects specific signaling pathways related to cancer cell survival and proliferation are ongoing.

In Vivo Studies

In vivo studies are essential for assessing the efficacy and safety profiles of this compound. Initial findings suggest promising results in animal models for both pain relief and anticancer effects. However, comprehensive studies are necessary to confirm these results and establish therapeutic dosages .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
1-(2-Methylpropyl)-2-oxoquinolineContains a quinoline coreLacks benzamide functionality
BenzamideSimple amide structureNo additional functional groups
Tetrahydroquinoline DerivativesSimilar ring structureVarying substituents affect biological activity

The unique combination of structural features in this compound may enhance its pharmacological properties compared to simpler analogs.

Q & A

Q. Table 1. Common Analytical Techniques for Structural Validation

TechniqueParametersApplication Example
¹H NMRδ 6.8–7.2 ppm (aromatic protons)Confirm benzamide regiochemistry
X-ray DiffractionR-factor < 0.05Resolve tetrahydroquinoline conformation
HRMSΔ mass < 2 ppmVerify molecular formula accuracy

Q. Table 2. Key Considerations for SAR Optimization

ParameterOptimization StrategyOutcome Metric
LipophilicityIntroduce polar substituentslogP reduction from 3.5 → 2.1
Metabolic StabilityReplace labile methyl groupsMicrosomal half-life increase (2h → 8h)
Target AffinityHalogen substitution at C-4IC₅₀ improvement (500 nM → 50 nM)

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